molecular formula C17H27IO3 B6271536 ethyl 3-cyclooctyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate CAS No. 2694744-93-7

ethyl 3-cyclooctyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B6271536
CAS No.: 2694744-93-7
M. Wt: 406.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-cyclooctyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a useful research compound. Its molecular formula is C17H27IO3 and its molecular weight is 406.3. The purity is usually 91.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 3-cyclooctyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate' involves the following steps: 1) synthesis of cyclooctene, 2) epoxidation of cyclooctene, 3) ring opening of the epoxide with iodomethane, 4) esterification of the resulting carboxylic acid with ethanol, and 5) formation of the bicyclic ring system through intramolecular cyclization.", "Starting Materials": [ "Cyclooctene", "Hydrogen peroxide", "Sodium hydroxide", "Iodomethane", "Ethanol", "Sulfuric acid", "Sodium bicarbonate" ], "Reaction": [ "1. Cyclooctene is reacted with hydrogen peroxide and sodium hydroxide to form cyclooctene oxide.", "2. Cyclooctene oxide is then reacted with iodomethane to form 3-cyclooctyl-1-(iodomethyl)oxirane.", "3. The resulting epoxide is then treated with ethanol and sulfuric acid to form the corresponding carboxylic acid, ethyl 3-cyclooctyl-1-(iodomethyl)oxirane-2-carboxylate.", "4. The carboxylic acid is then esterified with ethanol in the presence of sulfuric acid to form ethyl 3-cyclooctyl-1-(iodomethyl)oxirane-2-carboxylate.", "5. Finally, the bicyclic ring system is formed through intramolecular cyclization of the ester using sodium bicarbonate as a base to yield the desired compound, ethyl 3-cyclooctyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate." ] }

CAS No.

2694744-93-7

Molecular Formula

C17H27IO3

Molecular Weight

406.3

Purity

91

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.